
Suberyldicholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La Subéryldicholine est un composé synthétique connu pour son rôle d'agoniste nicotinique. Elle est structurellement apparentée à l'acétylcholine et au carbachol, et elle a été étudiée pour sa capacité à bloquer les canaux ioniques au niveau des jonctions neuromusculaires . Ce composé est particulièrement puissant dans son action, ce qui en fait un sujet d'intérêt dans divers domaines de la recherche scientifique.
Méthodes De Préparation
La synthèse de la Subéryldicholine implique généralement la réaction de l'acide subérique avec des dérivés de choline. Le processus exige des conditions de réaction précises pour garantir la formation correcte de l'ester dicholine. Les méthodes de production industrielle peuvent impliquer l'utilisation de techniques de synthèse organique avancées pour atteindre une pureté et un rendement élevés .
Analyse Des Réactions Chimiques
La Subéryldicholine subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier les groupes fonctionnels au sein de la molécule, affectant potentiellement son activité biologique.
Réduction : Les réactions de réduction peuvent modifier les liaisons ester, conduisant à différents dérivés.
Substitution : Les réactifs courants pour les réactions de substitution comprennent les halogènes et autres nucléophiles, qui peuvent remplacer des groupes spécifiques au sein de la molécule. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés
Applications de la recherche scientifique
La Subéryldicholine a un large éventail d'applications dans la recherche scientifique :
Chimie : Elle est utilisée pour étudier les propriétés des canaux ioniques et de leurs bloqueurs.
Biologie : Les chercheurs l'utilisent pour étudier les mécanismes de la transmission neuromusculaire et de la fonction synaptique.
Industrie : La Subéryldicholine peut être utilisée dans le développement de nouveaux agents pharmacologiques et dans l'étude des interactions médicament-récepteur
Mécanisme d'action
La Subéryldicholine exerce ses effets en se liant aux récepteurs nicotiniques de l'acétylcholine au niveau de la jonction neuromusculaire. Cette liaison conduit à l'ouverture des canaux ioniques, permettant le flux d'ions et entraînant une contraction musculaire. La puissance du composé en tant que bloqueur des canaux est due à sa forte affinité pour l'état ouvert du canal, qu'il peut bloquer efficacement .
Applications De Recherche Scientifique
Suberyldicholine has a wide range of applications in scientific research:
Chemistry: It is used to study the properties of ion channels and their blockers.
Biology: Researchers use it to investigate the mechanisms of neuromuscular transmission and synaptic function.
Industry: This compound can be used in the development of new pharmacological agents and in the study of drug-receptor interactions
Mécanisme D'action
Suberyldicholine exerts its effects by binding to nicotinic acetylcholine receptors at the neuromuscular junction. This binding leads to the opening of ion channels, allowing the flow of ions and resulting in muscle contraction. The compound’s potency as a channel blocker is due to its high affinity for the open state of the channel, which it can block effectively .
Comparaison Avec Des Composés Similaires
La Subéryldicholine est souvent comparée à d'autres agonistes nicotiniques tels que l'acétylcholine et le carbachol. Bien que les trois composés puissent bloquer les canaux ioniques, la Subéryldicholine est le bloqueur le plus puissant parmi eux. Des composés similaires comprennent :
Acétylcholine : Un neurotransmetteur naturel ayant une puissance de blocage inférieure.
Carbachol : Un composé synthétique ayant des effets similaires mais moins puissants.
Succinylcholine : Un autre composé synthétique utilisé comme relaxant musculaire en milieu médical .
La puissance unique de la Subéryldicholine et son action spécifique sur les canaux ioniques en font un outil précieux à la fois pour la recherche et les applications thérapeutiques potentielles.
Propriétés
Formule moléculaire |
C18H38N2O4+2 |
|---|---|
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
trimethyl-[2-[8-oxo-8-[2-(trimethylazaniumyl)ethoxy]octanoyl]oxyethyl]azanium |
InChI |
InChI=1S/C18H38N2O4/c1-19(2,3)13-15-23-17(21)11-9-7-8-10-12-18(22)24-16-14-20(4,5)6/h7-16H2,1-6H3/q+2 |
Clé InChI |
FUORNAZLBFNKKX-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C)CCOC(=O)CCCCCCC(=O)OCC[N+](C)(C)C |
Synonymes |
is-(2-trimethylaminoethyl)suberate diiodide corconium subecholine suberyldicholine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


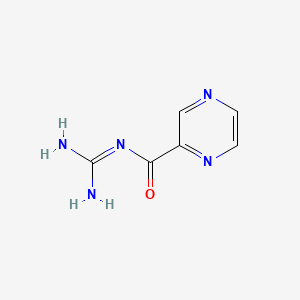
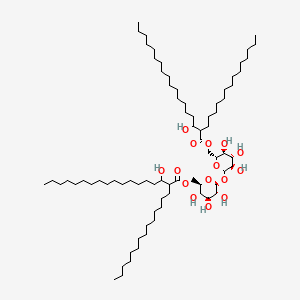
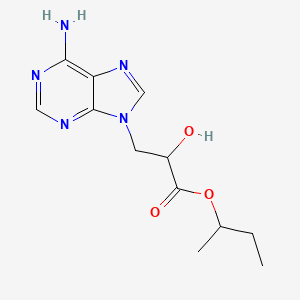


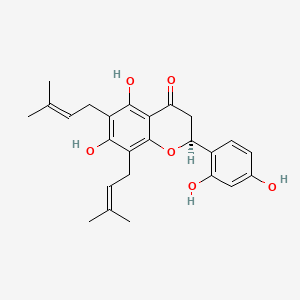
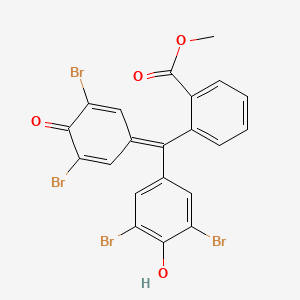
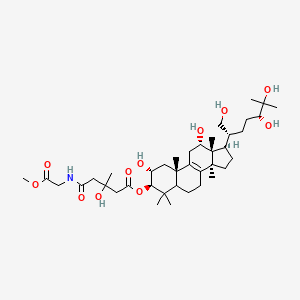
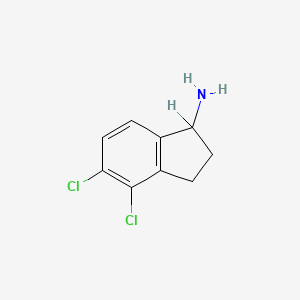
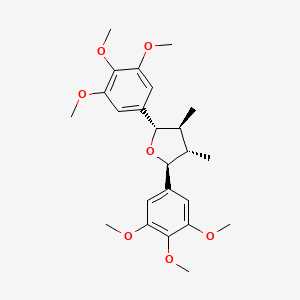
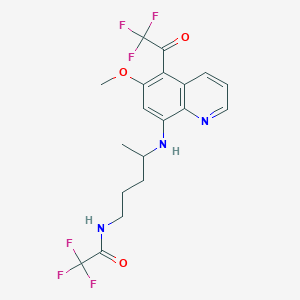
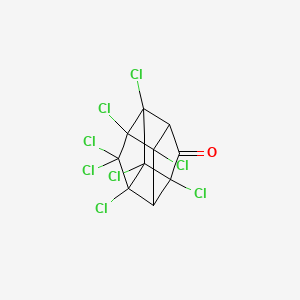
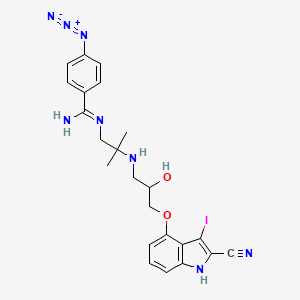
![3-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1201238.png)
